molecular formula C7H11N3O2 B8780141 Ethyl (1-methyl-1H-imidazol-2-yl)carbamate

Ethyl (1-methyl-1H-imidazol-2-yl)carbamate

Cat. No. B8780141
M. Wt: 169.18 g/mol
InChI Key: JFBSVDLEPCMPCS-UHFFFAOYSA-N
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Patent
US05552427

Procedure details

Ethyl chlorocarbonate (0.6 g) was added to a solution of 2-amino-1-methylimidazole hydrochloride (0.3 g) in pyridine (5 ml), and the mixture was stirred under heating at 100° C. for 2 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in water, and sodium carbonate was added until the solution became alkaline. The solvent was evaporated under reduced pressure, and then the residue was purified by column chromatography on silica gel (eluent: chloroform) to give 2-ethoxycarbonylamino-1-methylimidazole. This compound was dissolved in dichloromethane, and 4N hydrochloric acid-ethyl acetate (2 ml) was added to form its hydrochloric acid salt. The resulting crude crystals were washed with ether to give 2-ethoxycarbonylamino-1-methylimidazole hydrochloride (0.29 g, Yield: 56%) as colorless prisms.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[O:2][CH2:3][CH3:4].Cl.[NH2:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1>N1C=CC=CC=1>[CH2:3]([O:2][C:1]([NH:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1)=[O:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.NC=1N(C=CN1)C
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
sodium carbonate was added until the solution
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: chloroform)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NC=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.